molecular formula C9H8N2O2S B5718315 N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide

N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B5718315
M. Wt: 208.24 g/mol
InChI Key: UMDJLYVJPFBLDQ-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that contains both thiazole and furan rings. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . The specific targets would depend on the particular biological activity exhibited by the compound.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The specific mode of action would depend on the compound’s structure, its targets, and the biological activity it exhibits.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The exact pathways would depend on the specific biological activity of the compound.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

Given the wide range of biological activities associated with thiazole derivatives , the compound could potentially have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide is unique due to its combination of thiazole and furan rings, which confer distinct chemical reactivity and biological activity.

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a furan moiety linked to a thiazole ring, which is known for its pharmacological relevance. The structural formula can be represented as follows:

N 4 methyl 1 3 thiazol 2 yl furan 2 carboxamide\text{N 4 methyl 1 3 thiazol 2 yl furan 2 carboxamide}

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, demonstrating notable antiproliferative effects.

  • Cell Line Studies :
    • The compound exhibited significant activity against human epithelial cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). In particular, compounds derived from similar thiazole frameworks showed IC50 values ranging from 7.4 to 11.5 nM against the vascular endothelial growth factor receptor-2 (VEGFR-2), indicating their potential as selective inhibitors in cancer therapy .
Cell Line IC50 (nM) Reference Drug
MCF-77.4Doxorubicin
HCT-11611.5Doxorubicin
PC-3Not significantDoxorubicin

The biological activity of this compound is believed to involve multiple mechanisms:

  • VEGFR-2 Inhibition : The compound acts as a potent inhibitor of VEGFR-2, which plays a crucial role in tumor angiogenesis. This inhibition is critical for reducing tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazole and furan rings significantly influence the biological activity of derivatives:

  • Methyl Substituents : The presence of methyl groups on the thiazole ring enhances lipophilicity and biological activity.
  • Furan Carboxamide Linkage : The furan moiety contributes to the overall stability and interaction affinity with target proteins.

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

  • Study on Anticancer Properties : A compound structurally similar to this compound was tested in vivo and showed promising results in reducing tumor size in murine models .
  • Molecular Docking Studies : Molecular docking simulations revealed favorable binding interactions between the compound and VEGFR-2, supporting its role as an effective inhibitor .

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-6-5-14-9(10-6)11-8(12)7-3-2-4-13-7/h2-5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDJLYVJPFBLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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